molecular formula C12H13NO3 B2693505 N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide CAS No. 1795194-53-4

N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide

Cat. No.: B2693505
CAS No.: 1795194-53-4
M. Wt: 219.24
InChI Key: PLSWUAVRQXFAOL-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features two furan rings connected by a propan-2-yl group and a carboxamide functional group. Furans are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction between furan-2-carboxylic acid and 1-(furan-3-yl)propan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan rings, leading to the formation of substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with cellular pathways, potentially inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: A simpler derivative with a single furan ring and a carboxamide group.

    1-(furan-3-yl)propan-2-amine: A related compound with a furan ring and an amine group.

    Furan-2-carboxylic acid: A precursor in the synthesis of N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide.

Uniqueness

This compound is unique due to its dual furan ring structure connected by a propan-2-yl group and a carboxamide functional group. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from simpler furan derivatives.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(7-10-4-6-15-8-10)13-12(14)11-3-2-5-16-11/h2-6,8-9H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSWUAVRQXFAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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